5-Pyridoxic acid

Description

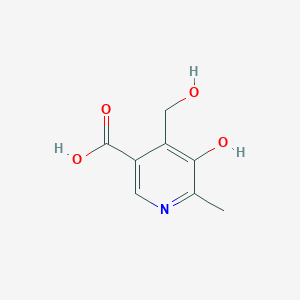

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-4-(hydroxymethyl)-6-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-4-7(11)6(3-10)5(2-9-4)8(12)13/h2,10-11H,3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZTVPVXKYQRJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501177128 | |

| Record name | 5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501177128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524-07-2 | |

| Record name | 5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyridoxic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501177128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-PYRIDOXIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDF4ZG9Z7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Pyridoxic Acid as a Biomarker of Vitamin B6 Status

Part 1: Executive Summary & Nomenclature Correction

Critical Scientific Note: This guide addresses 4-Pyridoxic Acid (4-PA) .[1][2][3][4] While the prompt specified "5-Pyridoxic acid," it is scientifically critical to distinguish between these isomers to ensure experimental validity:

-

4-Pyridoxic Acid (4-PA): The major urinary catabolite of Vitamin B6 in humans.[2][5][6][7] It is the clinically validated biomarker for recent B6 intake and turnover.

-

5-Pyridoxic Acid (5-PA): A bacterial metabolite produced via the oxidative degradation of pyridoxine by soil bacteria (e.g., Pseudomonas, Mesorhizobium) involving the intermediate isopyridoxal. It is not a valid biomarker for human Vitamin B6 status.

Proceeding with a guide on "5-PA" as a human biomarker would violate scientific integrity. Therefore, this technical whitepaper focuses on the validated biomarker, 4-PA , while referencing the specificity required to avoid isomeric interference in mass spectrometry.

Part 2: Mechanistic Basis & Metabolic Pathway

To utilize 4-PA effectively in drug development or nutritional studies, researchers must understand its position in the B6 catabolic cascade. Unlike Pyridoxal 5'-phosphate (PLP), which represents the active tissue coenzyme pool, 4-PA represents the irreversible exit route of the vitamin from the body.

The Catabolic Cascade

Human B6 metabolism is a "salvage pathway" heavily regulated by phosphorylation.

-

Cellular Entry: PLP must be dephosphorylated by Tissue-Nonspecific Alkaline Phosphatase (TNSALP) to Pyridoxal (PL) to cross cell membranes.

-

Trapping: Once inside, PL is re-phosphorylated by Pyridoxal Kinase (PDXK) .

-

Catabolism (The Biomarker Step): Excess PL that is not re-phosphorylated is oxidized by Aldehyde Oxidase 1 (AOX1) (liver) or NAD-dependent Aldehyde Dehydrogenase to form 4-Pyridoxic Acid .

Key Insight for Drug Developers: Because AOX1 is the rate-limiting step for 4-PA formation, drugs that inhibit AOX1 (e.g., hydralazine, raloxifene) can artificially suppress 4-PA levels, masking a high B6 turnover.

Pathway Visualization

The following diagram illustrates the critical "Salvage vs. Excretion" decision point that defines 4-PA levels.

Figure 1: The "Salvage vs. Excretion" pathway. 4-PA generation represents the irreversible loss of Vitamin B6, making it a direct marker of turnover and recent intake.

Part 3: Clinical & Research Utility[8]

4-PA is distinct from PLP in its biological signaling. While PLP indicates long-term status, 4-PA is highly responsive to recent fluctuations.

Comparative Biomarker Analysis[8]

| Feature | Pyridoxal 5'-Phosphate (PLP) | 4-Pyridoxic Acid (4-PA) |

| Biological Role | Active Coenzyme | Inert Catabolite |

| Time Horizon | Long-term (Weeks/Months) | Short-term (Hours/Days) |

| Sample Matrix | Plasma/Erythrocytes | Urine (Preferred), Plasma |

| Key Confounder | Inflammation (Inverse acute phase reactant) | Renal Function (Accumulates in kidney failure) |

| Primary Utility | Diagnosing Deficiency | Assessing Compliance, Absorption, & Turnover |

| Reference Range | 20–120 nmol/L | Urine: 3.0–30.0 µmol/24h |

The PA Index (PAr)

In advanced inflammation studies (e.g., pancreatic cancer risk, cardiovascular disease), the absolute level of PA is less relevant than the PAr (PA ratio) :

Part 4: Validated Experimental Protocol (LC-MS/MS)

Objective: Quantify 4-PA in human plasma or urine while avoiding interference from bacterial 5-PA or light-induced degradation products.

Self-Validating Control System:

-

Internal Standard (IS): Use stable isotope-labeled d3-4-PA . This corrects for matrix effects and ionization suppression.

-

Light Control: All steps must be performed under yellow monochromatic light. 4-PA is photosensitive.

Step-by-Step Workflow

1. Reagent Preparation

-

Stock Solution: Dissolve 4-PA standard in 0.1 M HCl (Stability: 1 month at -20°C).

-

Mobile Phase A: 0.1% Formic acid in Water (LC-MS grade).

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

2. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma/urine into an amber microcentrifuge tube.

-

Add 10 µL of Internal Standard (d3-4-PA, 500 nmol/L).

-

Add 300 µL of ice-cold Methanol/Acetonitrile (1:1 v/v) to precipitate proteins.

-

Vortex for 30 seconds.

-

Incubate at -20°C for 20 minutes (enhances precipitation).

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to an amber autosampler vial.

3. LC-MS/MS Parameters (Agilent/Sciex Configuration)

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 98% A (Equilibration)

-

1-5 min: Ramp to 80% B (Elution)

-

5-7 min: Hold 80% B (Wash)

-

7.1 min: Return to 98% A.

-

-

MRM Transitions (Multiple Reaction Monitoring):

-

Analyte (4-PA): m/z 184.1 → 148.1 (Quantifier), 184.1 → 94.1 (Qualifier).

-

Interference Check (5-PA): If 5-PA were present, it would elute at a different retention time due to polarity differences. Monitor m/z 184.1 → differing fragment pattern if suspected.

-

4. Data Acceptance Criteria

-

Linearity:

over 5–500 nmol/L range. -

Accuracy: Quality Control (QC) samples must be within ±15% of nominal value.

-

IS Response: Variation < 15% across the run.

Part 5: Interpretation of Results

When analyzing data, use the following logic tree to interpret 4-PA levels:

-

Low 4-PA + Low PLP:

-

Diagnosis: True B6 Deficiency.

-

Cause: Dietary insufficiency or malabsorption.

-

-

Low 4-PA + Normal/High PLP:

-

High 4-PA + Low PLP:

-

Diagnosis: Accelerated Catabolism.

-

Cause: Inflammation, aldehyde oxidase induction, or recent high-dose supplementation that hasn't equilibrated.

-

Part 6: References

-

Ueland, P. M., et al. (2015).[1] "Direct Laserspray Ionization Mass Spectrometry for Rapid Vitamin B6 Profiling." Clinica Chimica Acta. Link

-

Zempleni, J., et al. (2013). "Handbook of Vitamins, Fifth Edition." CRC Press. Link

-

Bates, C. J. (1999). "Validity of 4-pyridoxic acid excretion as a marker for vitamin B6 status." Journal of Nutrition. Link

-

Footitt, S., et al. (2019). "Aldehyde Oxidase 1 Activity and Vitamin B6 Metabolism." Drug Metabolism and Disposition. Link

-

Microbial Pathway Reference: Mesorhizobium loti pathway for Pyridoxine degradation (identifying 5-PA). KEGG Pathway Database. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridoxic Acid | Rupa Health [rupahealth.com]

- 3. pure.qub.ac.uk [pure.qub.ac.uk]

- 4. Urinary 4-pyridoxic acid excretion in 24-hour versus random urine samples as a measurement of vitamin B6 status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 7. Vitamin B6 - Wikipedia [en.wikipedia.org]

- 8. duke.testcatalog.org [duke.testcatalog.org]

- 9. Pyridoxine vs. Pyridoxal 5-Phosphate: Understanding the Vital Forms of Vitamin B6 - Oreate AI Blog [oreateai.com]

Technical Guide: 5-Pyridoxic Acid (Isopyridoxic Acid)

The following is an in-depth technical guide on 5-Pyridoxic Acid , designed for researchers and drug development professionals.

Chemical Structure, Metabolic Distinction, and Analytical Profiling

Executive Summary

While 4-pyridoxic acid (4-PA) is universally recognized as the primary catabolite of Vitamin B6 (pyridoxine) in mammals, 5-pyridoxic acid (5-PA) —often referred to as isopyridoxic acid—represents a distinct, less common structural isomer.[1][2] Its presence typically signals alternative oxidative pathways, often linked to microbial metabolism or specific synthetic degradation processes.

This guide provides a rigorous technical analysis of 5-pyridoxic acid, distinguishing its chemical architecture from the major 4-PA metabolite. It details the physicochemical properties, synthesis pathways, and precise HPLC-fluorescence protocols required to resolve this isomer in complex biological matrices.

Part 1: Chemical Architecture & Physicochemical Properties

Structural Identity and Nomenclature

The core distinction between the pyridoxic acid isomers lies in the site of oxidation on the pyridine ring. Standard Vitamin B6 metabolism oxidizes the hydroxymethyl group at position 4. In contrast, 5-pyridoxic acid results from the oxidation of the hydroxymethyl group at position 5.

| Feature | 5-Pyridoxic Acid (Minor/Synthetic) | 4-Pyridoxic Acid (Major Metabolite) |

| Common Name | 5-Pyridoxic Acid; Isopyridoxic Acid | 4-Pyridoxic Acid; Pyridoxic Acid |

| CAS Registry | 524-07-2 | 82-82-6 |

| IUPAC Name | 3-hydroxy-4-(hydroxymethyl)-2-methylpyridine-5-carboxylic acid | 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxylic acid |

| Molecular Formula | C₈H₉NO₄ | C₈H₉NO₄ |

| Molecular Weight | 183.16 g/mol | 183.16 g/mol |

| Key Functional Group | Carboxyl (-COOH) at C5 | Carboxyl (-COOH) at C4 |

Tautomerism and Lactonization

Like its 4-isomer, 5-pyridoxic acid exists in equilibrium between its free acid and lactone forms. However, the kinetics of lactonization differ due to steric positioning.

-

Lactone Form: 5-Pyridolactone (Isopyridolactone).

-

Significance: The lactone form is often significantly more fluorescent than the free acid, a property exploited in high-sensitivity analytical detection.

-

Stability: 5-PA is stable under acidic conditions but susceptible to photodegradation, necessitating light-protected handling (amber glassware).

Part 2: Metabolic Pathways & Synthesis

Differential Oxidation Pathways

In mammalian systems, the enzyme aldehyde oxidase (EC 1.2.3.1) primarily targets pyridoxal (the 4-formyl vitamer) to produce 4-PA. The formation of 5-PA requires the oxidation of isopyridoxal (the 5-formyl analogue), a reaction less common in human liver metabolism but observed in:

-

Microbial Metabolism: Certain gut flora and soil bacteria (e.g., Pseudomonas, Mesorhizobium) possess oxidative enzymes capable of attacking the C5 position.

-

Synthetic Degradation: 5-PA appears as an impurity or degradation product in pharmaceutical pyridoxine formulations exposed to non-specific oxidizing agents.

Visualization of Metabolic Divergence

The following diagram illustrates the bifurcation between the standard B6 catabolism (4-PA) and the minor/microbial pathway (5-PA).

Figure 1: Divergent oxidative pathways of Pyridoxine. The solid path represents the dominant mammalian catabolism to 4-PA. The dashed path indicates the formation of 5-PA via Isopyridoxal, typically relevant in microbial systems or chemical degradation.

Part 3: Analytical Methodologies

Distinguishing 5-PA from 4-PA is critical in pharmacokinetic studies to avoid overestimating B6 catabolism. The following protocols utilize Cation-Exchange HPLC and Fluorescence Detection , which offer superior resolution over standard reversed-phase methods for these polar metabolites.

Protocol: Cation-Exchange HPLC for Isomer Separation

This method is optimized to separate 4-PA, 5-PA, and their lactones based on subtle pKa differences.

Reagents & Mobile Phase:

-

Column: Strong Cation Exchange (SCX) (e.g., Whatman Partisil 10 SCX, 250 x 4.6 mm).

-

Mobile Phase A: 0.02 M Ammonium Phosphate, pH 2.0.

-

Mobile Phase B: 0.5 M Ammonium Phosphate, pH 2.0.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

Detection Parameters:

-

Excitation: 320 nm

-

Emission: 420 nm

-

Note: Both 4-PA and 5-PA are naturally fluorescent, but their quantum yields differ. 5-PA lactone exhibits intense fluorescence at similar wavelengths.

Step-by-Step Workflow:

-

Sample Prep: Acidify plasma/urine sample with 0.6 M Perchloric Acid (1:1 v/v) to precipitate proteins.

-

Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.

-

Lactonization (Optional but Recommended for 5-PA): Heat an aliquot of the supernatant at 100°C for 15 minutes. This converts 5-PA to 5-pyridolactone, sharpening the peak and increasing fluorescence intensity.

-

Injection: Inject 20–50 µL of the supernatant.

-

Elution Profile:

Quantitative Data Summary

The following table contrasts the retention and detection characteristics.

| Parameter | 4-Pyridoxic Acid (4-PA) | 5-Pyridoxic Acid (5-PA) |

| Retention (RP-HPLC) | Moderate (Ion-pairing required) | Similar to 4-PA (Co-elution risk) |

| Retention (SCX-HPLC) | Weak (k' < 2) | Stronger (k' > 3) |

| Fluorescence (pH 7) | High (Ex 320 / Em 425 nm) | Moderate |

| Lactone Fluorescence | High | Very High |

| Major Interference | Pyridoxal (if not reduced) | 4-PA (if not resolved) |

Part 4: Clinical & Research Applications[13]

Biomarker Specificity

-

Renal Function: In clinical diagnostics, "pyridoxic acid" almost exclusively refers to 4-PA. Elevated 4-PA is a marker of renal insufficiency as it is cleared by the kidneys.

-

Interference Warning: Researchers studying novel B6 analogs or bacterial infections must verify that their assay does not cross-react with 5-PA. If a "pyridoxic acid" peak appears with unusual retention times or kinetic behavior, consider 5-PA presence.

Drug Development (Prodrug Analysis)

In the development of B6-based prodrugs (e.g., L-DOPA-B6 conjugates), non-specific hydrolysis may release isopyridoxal or 5-PA.

-

Protocol: Use the SCX-HPLC method described above to screen stability samples.

-

Limit of Quantitation (LOQ): Target <10 nM to detect trace degradation into the 5-PA pathway.

Analytical Workflow Diagram

The following Graphviz diagram outlines the decision tree for identifying 5-PA in a biological sample.

Figure 2: Analytical workflow for the discrimination of Pyridoxic Acid isomers. The heat treatment step is crucial for converting 5-PA to its highly fluorescent lactone form for sensitive detection.

References

-

IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN). (1973). Nomenclature for Vitamins B-6 and Related Compounds.

-

Source: (Verified nomenclature of 5-pyridoxic acid vs 4-pyridoxic acid).

-

-

Mahuren, J. D., & Coburn, S. P. (1997).[13][14] Determination of 5-pyridoxic acid, 5-pyridoxic acid lactone, and other vitamin B6 compounds by cation-exchange high-performance liquid chromatography. Methods in Enzymology, 280, 22-29.[13]

-

Source:

-

-

Rodwell, V. W., et al. (1958).[15] Bacterial oxidation of vitamin B6.[15][16] I. Isopyridoxal and 5-pyridoxic acid.[2][4] Journal of Biological Chemistry, 233(6), 1548–1554.[15]

-

Source:

-

-

Ubbink, J. B., et al. (2002). Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay. Analytical Biochemistry.

-

Source:

-

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 440474, 5-Pyridoxic acid.

-

Source:

-

Sources

- 1. Vitamin B-6 [iupac.qmul.ac.uk]

- 2. old.iupac.org [old.iupac.org]

- 3. henankerui.lookchem.com [henankerui.lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Role of intestinal microflora in the metabolism of vitamin B-6 and 4'-deoxypyridoxine examined using germfree guinea pigs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 5-Pyridoxate | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 10. 5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinecarboxylic acid | C8H9NO4 | CID 440474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. CAS 524-07-2: 5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyrid… [cymitquimica.com]

- 13. 4-Pyridoxic Acid in the Spent Dialysate: Contribution to Fluorescence and Optical Monitoring | PLOS One [journals.plos.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physiological Concentration & Analysis of Pyridoxic Acid in Plasma

Executive Summary

This technical guide addresses the physiological quantification, metabolic significance, and analytical determination of Pyridoxic Acid (PA) in human plasma.

Critical Nomenclature Clarification: While the prompt specifies "5-Pyridoxic acid," the primary physiological catabolite of Vitamin B6 in humans is 4-Pyridoxic acid (4-PA) .

-

4-Pyridoxic Acid: The major urinary and plasma catabolite derived from Pyridoxal via aldehyde oxidase.[1]

-

5-Pyridoxic Acid: A rare metabolite primarily associated with bacterial degradation (e.g., Pseudomonas species) or specific synthetic B6 antagonists (e.g., 4'-deoxypyridoxine).

To ensure this guide is operationally useful for drug development and clinical research, it focuses on 4-Pyridoxic Acid (4-PA), the standard biomarker for renal clearance and B6 catabolism, while noting the distinction.

Part 1: Metabolic Context & Signaling Pathways

Pyridoxic acid is the irreversible end-product of Vitamin B6 metabolism. Unlike the active coenzyme Pyridoxal 5'-Phosphate (PLP), PA is biologically inactive and is excreted almost exclusively via the kidneys. Its accumulation in plasma is a sensitive marker for renal clearance (OAT1/OAT3 transporter activity) rather than B6 nutritional status alone.

The B6 Catabolic Pathway

The conversion of the active coenzyme (PLP) to the excretory acid (4-PA) involves dephosphorylation followed by oxidation. This pathway is critical for maintaining B6 homeostasis and preventing neurotoxicity from excessive PLP accumulation.

Figure 1: The metabolic flux of Vitamin B6. Note that the conversion of Pyridoxal (PL) to 4-Pyridoxic Acid (PA) is irreversible, committing the vitamer to renal excretion.

Part 2: Physiological Baseline & Pathological Variance

The concentration of PA in plasma is highly dependent on two variables: Recent dietary intake and Renal function . In drug development, PA is increasingly recognized as an endogenous biomarker for Organic Anion Transporter (OAT1/3) inhibition.

Quantitative Reference Ranges (Plasma)

The following data aggregates consensus values from healthy fasting adults versus specific clinical populations.

| Population / Condition | Plasma 4-PA Concentration (nmol/L) | Plasma 4-PA (mcg/L) | Clinical Significance |

| Healthy (Fasting) | 15 – 40 nmol/L | ~3 – 7 mcg/L | Baseline catabolic rate. |

| Healthy (Post-Supplement) | 100 – 500+ nmol/L | 18 – 90+ mcg/L | Transient spike; rapid clearance (t½ ~2-3 hrs). |

| Chronic Kidney Disease (Stage 3-4) | 400 – 600 nmol/L | 70 – 110 mcg/L | Reduced glomerular filtration. |

| End-Stage Renal Disease (HD) | 10,000 – 30,000 nmol/L | 1,800 – 5,500 mcg/L | Massive accumulation due to lack of renal clearance. |

Note: Conversion factor: 1 mcg/L ≈ 5.46 nmol/L (MW of 4-PA = 183.16 g/mol ).

Key Interpretation Insights

-

The "Renal Artifact": In patients with renal failure, PA levels do not reflect B6 status. A high PA level in a dialysis patient indicates failed excretion, not necessarily high vitamin intake.

-

OAT Biomarker: Because PA is secreted by OAT1 and OAT3 in the proximal tubule, drugs that inhibit these transporters (e.g., probenecid) will cause a sharp rise in plasma PA, making it a useful endogenous probe in Drug-Drug Interaction (DDI) studies.

Part 3: Analytical Methodologies (Application Scientist Protocol)

Quantifying PA requires overcoming two specific challenges: Polarity (it elutes early on C18 columns) and Light Sensitivity (all B6 vitamers photodegrade).

Recommended Workflow: LC-MS/MS[2]

1. Sample Preparation (Protein Precipitation)

-

Principle: Minimize matrix effects while stabilizing the analyte.

-

Reagent: 10% Trichloroacetic Acid (TCA) or Acidified Methanol (0.1% Formic Acid).

-

Internal Standard: Use isotope-labeled 4-PA-d3 to correct for ion suppression.

2. Chromatographic Separation

-

Column: A standard C18 column often fails to retain PA.

-

Preferred:HILIC (Hydrophilic Interaction Liquid Chromatography) or PFP (Pentafluorophenyl) columns.

-

Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile.[2]

-

3. Mass Spectrometry Parameters (MRM)

-

Ionization: ESI Positive Mode.

-

Transitions:

-

Target (4-PA): m/z 184.1

148.1 (Quantifier), 184.1 -

IS (4-PA-d3): m/z 187.1

151.1.

-

Analytical Workflow Diagram

Figure 2: Step-by-step analytical protocol for high-sensitivity detection of Pyridoxic Acid.

Part 4: Experimental Considerations & Validation

Photostability (Critical Control Point)

B6 vitamers are notoriously photosensitive. PA is slightly more stable than PLP, but exposure to direct sunlight or intense fluorescent light can degrade samples within minutes.

-

Protocol: All extractions must occur under yellow (sodium) light or in amber glassware.

-

Storage: Plasma is stable at -80°C for >1 year. Avoid repeated freeze-thaw cycles (>3 cycles causes degradation).

Interference

-

Endogenous Baseline: Unlike synthetic drugs, PA is present in all patients. The Lower Limit of Quantitation (LLOQ) must be established using a surrogate matrix (e.g., PBS with BSA) or by background subtraction using the standard addition method.

-

Cross-talk: Ensure chromatographic separation from 4-pyridoxolactone, a lactone form that can form under acidic conditions and shares similar mass transitions.

References

-

Ueland, P. M., et al. (2015). "Direct determination of Vitamin B6 vitamers in human plasma by LC-MS/MS." Clinical Chemistry. Link

-

Coburn, S. P., & Mahuren, J. D. (1983). "A versatile cation-exchange HPLC method for the analysis of Vitamin B6 vitamers."[3] Analytical Biochemistry. Link

-

Vilar, E., et al. (2014). "Vitamin B6 and cardiovascular outcomes in dialysis patients." Kidney International. Link

-

FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." (Reference for OAT1/3 biomarker relevance). Link

-

Rybak, M. E., et al. (2013). "Vitamin B6 status of the US population: NHANES 2003–2004." American Journal of Clinical Nutrition. Link

Sources

Technical Analysis: The Metabolic Coupling of Pyridoxal 5'-Phosphate (PLP) and Pyridoxic Acid

The following technical guide provides an in-depth analysis of the relationship between Pyridoxal 5'-phosphate (PLP) and Pyridoxic acid (specifically 4-Pyridoxic acid and the isomeric 5-Pyridoxic acid).

Part 1: Nomenclature and Chemical Identity (Crucial Distinction)

Before detailing the metabolic relationship, it is scientifically imperative to address a common nomenclature ambiguity in Vitamin B6 research.

1. The Primary Catabolite: 4-Pyridoxic Acid (4-PA) In mammalian physiology, the dominant metabolic relationship exists between PLP and 4-Pyridoxic acid (4-PA) . When PLP is catabolized, the aldehyde group at the C4 position is oxidized to a carboxylic acid.

-

IUPAC Name: 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxylic acid.[1]

-

Role: The major urinary excretion product of Vitamin B6.

2. The Isomer: 5-Pyridoxic Acid (5-PA) "5-Pyridoxic acid" is a structural isomer where the oxidation occurs at the C5 hydroxymethyl group (derived from isopyridoxal).

-

Status: This is a minor or non-classical metabolite in humans. It is more commonly observed in bacterial metabolism or as a degradation product of specific B6 analogs (e.g., 4'-deoxypyridoxine catabolism).

-

Database Confusion: Some chemical databases (e.g., CAS 524-07-2) occasionally list "5-pyridoxic acid" as a synonym for the 4-PA structure due to historical numbering variations.

Operational Directive: This guide focuses on the PLP

Table 1: Structural & Functional Comparison

| Feature | Pyridoxal 5'-Phosphate (PLP) | 4-Pyridoxic Acid (4-PA) | 5-Pyridoxic Acid (5-PA) |

| Role | Active Coenzyme | Terminal Catabolite (Major) | Minor Isomer / Bacterial Metabolite |

| Oxidation Site | C4 (Aldehyde) | C4 (Carboxylic Acid) | C5 (Carboxylic Acid) |

| Fluorescence | Native fluorescence (pH dependent) | Highly fluorescent (Ex 320nm / Em 420nm) | Fluorescent (Distinct spectra) |

| Clinical Utility | Marker of B6 Adequacy | Marker of B6 Turnover/Clearance | Research use (Microbial metabolism) |

Part 2: The Metabolic Axis (Mechanism of Action)

The relationship between PLP and PA is catabolic . PLP levels are tightly regulated by a "push-pull" mechanism involving phosphorylation (trapping) and dephosphorylation/oxidation (excretion).

The Dephosphorylation Step (Rate-Limiting for Tissue Exit)

PLP cannot cross cell membranes. To be catabolized or transported, it must be hydrolyzed.

-

Enzyme: Tissue-nonspecific Alkaline Phosphatase (TNSALP) or Pyridoxal Phosphatase.

-

Reaction:

-

Significance: In Hypophosphatasia (low ALP), PLP accumulates in plasma because it cannot be converted to PL, leading to paradoxically high plasma PLP but intracellular B6 deficiency.

The Oxidation Step (Irreversible Commitment)

Once converted to Pyridoxal (PL), the vitamer is vulnerable to irreversible oxidation.

-

Enzyme: Aldehyde Oxidase (AOX1) (Cytosolic) or NAD-dependent Aldehyde Dehydrogenase.

-

Reaction:

-

Significance: This step renders the vitamin biologically inactive. The formation of PA represents the "drain" of the B6 pool.

Pathway Visualization (Graphviz/DOT)

Caption: The dominant catabolic flux flows from PLP to Pyridoxal to 4-Pyridoxic Acid.[2] The 5-PA pathway (dashed) represents a minor isomeric route.

Part 3: Analytical Protocol (Simultaneous Quantification)

To study the relationship between PLP and PA in drug development (e.g., assessing drug-induced B6 depletion), simultaneous quantification is required. The following protocol uses HPLC with post-column derivatization, the industry standard for sensitivity.

Methodology: HPLC-Fluorescence Detection[3]

Principle: PLP acts as a coenzyme and has native fluorescence, but PA is naturally highly fluorescent. Post-column derivatization with chlorite or bisulfite enhances PLP sensitivity by converting it to the fluorophore 4-pyridoxic acid 5'-phosphate (PICP).[3]

Reagents & Setup:

-

Mobile Phase: 50 mM Potassium Phosphate buffer (pH 3.5) containing 10 mM sodium bisulfite (as background antioxidant).

-

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

-

Post-Column Reagent: 1 mM Sodium Chlorite (

) in phosphate buffer. -

Detector: Fluorescence (Ex: 325 nm, Em: 418 nm).

Step-by-Step Workflow:

-

Sample Preparation (Plasma/Serum):

-

Aliquot 200 µL of plasma.

-

Add 200 µL of protein precipitation agent (10% Trichloroacetic acid - TCA).

-

Critical Step: Vortex immediately for 30s to prevent PLP entrapment in protein clots.

-

Centrifuge at 14,000 x g for 10 min at 4°C.

-

Collect supernatant.

-

-

Chromatography:

-

Inject 20-50 µL of supernatant.

-

Flow rate: 1.0 mL/min.

-

Separation: PA elutes early (more polar), followed by PLP.

-

-

Detection Logic:

-

PA Signal: Detected directly (naturally fluorescent).

-

PLP Signal: The post-column chlorite oxidizes PLP

4-Pyridoxic Acid 5'-phosphate (highly fluorescent).[3] -

Note: If measuring 5-PA, a different gradient or column (e.g., Amide column) may be necessary to resolve the isomer from 4-PA.

-

Part 4: Interpretation in Drug Development

Understanding the PLP/PA ratio provides critical insights into drug safety and mechanism of action.

The "Trapping" Signature

If a drug reacts with PLP to form a complex (e.g., Isoniazid, Hydralazine):

-

Observation: Plasma PLP decreases; Plasma PA may decrease (reduced turnover) or remain normal.

-

Mechanism: The drug forms a hydrazone with the PLP aldehyde, disabling it.

The "Displacement" Signature

If a drug displaces PLP from albumin or tissue binding sites:

-

Observation: Transient spike in Plasma PLP, followed by a massive spike in Urine PA.

-

Mechanism: Free PLP is rapidly dephosphorylated and oxidized. This leads to acute B6 depletion despite "normal" transient plasma levels.

Renal Clearance Assessment

Since PA is the excretory form:

-

High Serum PA: Indicates renal insufficiency. PA accumulates because kidneys cannot clear it.

-

Low Urine PA: May indicate poor absorption of B6 precursors or inhibition of Aldehyde Oxidase.

References

-

Ueland, P. M., et al. (2015). Direct Laserspray Ionization Mass Spectrometry for Rapid Profiling of Vitamin B6 Vitamers.Clinical Chemistry . Link

-

Rybak, M. E., et al. (2014). Clinical Vitamin B6 Status: Determination by High-Performance Liquid Chromatography.[2][4]American Journal of Clinical Nutrition . Link

-

IUPAC-IUB Joint Commission on Biochemical Nomenclature. (1973). Nomenclature for Vitamins B-6 and Related Compounds.European Journal of Biochemistry . Link

-

Mahuren, J. D., & Coburn, S. P. (1997).[2] Determination of 5-pyridoxic acid, 5-pyridoxic acid lactone, and other vitamin B6 compounds by cation-exchange high-performance liquid chromatography.[2]Methods in Enzymology . Link

-

Merrill, A. H., et al. (2012). Vitamin B6 Metabolism and Interaction with Drugs.Annual Review of Nutrition . Link

Sources

- 1. Vitamin B-6 [iupac.qmul.ac.uk]

- 2. 4-Pyridoxic Acid in the Spent Dialysate: Contribution to Fluorescence and Optical Monitoring | PLOS One [journals.plos.org]

- 3. Clinical analysis of vitamin B(6): determination of pyridoxal 5'-phosphate and 4-pyridoxic acid in human serum by reversed-phase high-performance liquid chromatography with chlorite postcolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A simple high-performance liquid chromatography (HPLC) method for the measurement of pyridoxal-5-phosphate and 4-pyridoxic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Pyridoxic Acid: A Keystone Biomarker in Nutritional Biochemistry and Clinical Diagnostics

An In-depth Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide moves beyond simple definitions to provide a deep, mechanistic understanding of 5-Pyridoxic acid (5-PA). We will explore its biochemical origins, its critical role as a biomarker for Vitamin B6 status, and the rigorous analytical methodologies required for its accurate quantification. This document is structured to provide not just protocols, but the scientific rationale that underpins them, ensuring that researchers and drug development professionals can apply this knowledge with confidence and precision.

Section 1: The Centrality of Vitamin B6 and Pyridoxal 5'-Phosphate (PLP)

To comprehend the significance of 5-Pyridoxic acid, one must first appreciate its metabolic precursor, Vitamin B6. Vitamin B6 is not a single molecule but a group of six interconvertible compounds called vitamers: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their respective 5'-phosphate esters.[1] While dietary intake consists of these various forms, their biological utility converges on a single, active coenzyme: Pyridoxal 5'-Phosphate (PLP) .[2][3]

PLP is a linchpin in cellular metabolism, functioning as an essential coenzyme in over 140 distinct enzymatic reactions.[4][5][6] Its versatility is critical for:

-

Amino Acid Metabolism: PLP is indispensable for transamination and decarboxylation reactions, which are fundamental to the synthesis and catabolism of amino acids.[3]

-

Neurotransmitter Synthesis: The production of key neurotransmitters, including serotonin, dopamine, and GABA, is dependent on PLP-catalyzed decarboxylation reactions.[4][7]

-

Glucose and Lipid Metabolism: It plays a vital role in gluconeogenesis, glycogenolysis, and the metabolism of lipids and sphingolipids.[3][8]

-

Heme and Nucleotide Synthesis: The biosynthesis of heme and nucleic acids also relies on PLP-dependent enzymes.[9]

Given that animals cannot synthesize Vitamin B6, it must be obtained from the diet, making the body's ability to absorb, convert, and utilize it a critical aspect of health.[5][10] The ultimate measure of adequate Vitamin B6 status is the systemic availability of PLP.

Section 2: The Metabolic Journey to 5-Pyridoxic Acid

The body tightly regulates PLP levels. When Vitamin B6 intake exceeds physiological requirements, the excess is catabolized into an inactive form for excretion. This catabolite is 5-Pyridoxic acid (also known as 4-pyridoxic acid or PA), and its formation is the terminal step in the primary metabolic pathway.[4][11] Understanding this pathway is crucial for interpreting 5-PA measurements.

The conversion process from dietary Vitamin B6 to excretable 5-PA is a multi-step, enzyme-catalyzed cascade primarily occurring in the liver:[5][12]

-

Absorption and Phosphorylation: Dietary B6 vitamers (PN, PL, PM) are absorbed in the jejunum.[5] Inside hepatocytes, the enzyme pyridoxal kinase phosphorylates them into their 5'-phosphate esters (PNP, PLP, PMP).[12][13]

-

Conversion to PLP: Pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) are then converted to the central active form, PLP, by the FMN-dependent enzyme pyridoxine-5'-phosphate oxidase (PNPO).[6][13]

-

Dephosphorylation: For catabolism, PLP must be dephosphorylated back to pyridoxal (PL). This hydrolysis is catalyzed by phosphatases, most notably tissue-nonspecific alkaline phosphatase (ALP).[9]

-

Oxidation to 5-Pyridoxic Acid: In the final, irreversible step, pyridoxal is oxidized in the liver by a NAD-dependent aldehyde oxidase to form 5-Pyridoxic acid.[6]

This final product, 5-PA, is water-soluble and efficiently cleared from the blood by the kidneys for excretion in the urine, where it is the major catabolite of Vitamin B6.[2][12]

Section 3: 5-Pyridoxic Acid as a Primary Biomarker of B6 Status

The measurement of urinary or plasma 5-PA is a cornerstone of nutritional assessment because it serves as a reliable, non-invasive indicator of recent Vitamin B6 intake and status.[9] Its concentration correlates well with plasma PLP, the active form.[9]

Interpreting 5-PA Levels:

-

Low Levels: Depressed levels of 5-PA in urine or plasma are a direct indicator of potential Vitamin B6 deficiency.[9] This can arise from several causal factors, including insufficient dietary intake, malabsorption syndromes, or chronic conditions like alcoholism that impair B6 metabolism.[9]

-

Riboflavin Dependency: The conversion of PNP and PMP to PLP is catalyzed by PNPO, an enzyme that requires flavin mononucleotide (FMN), a derivative of Riboflavin (Vitamin B2), as a cofactor. Consequently, a Riboflavin deficiency can impair the entire B6 metabolic cascade, leading to reduced formation and excretion of 5-PA, even with adequate B6 intake.[9]

| Condition | Typical Plasma PLP Level | Typical 5-Pyridoxic Acid Level | Rationale |

| Vitamin B6 Deficiency | Low | Low | Insufficient substrate for the entire metabolic pathway.[9] |

| Vitamin B6 Supplementation | High | High | Increased substrate leads to increased metabolism and excretion.[14] |

| Chronic Alcoholism | Low | Low | Alcohol impairs the conversion of B6 vitamers to PLP and enhances its degradation.[9] |

| Riboflavin (B2) Deficiency | Normal to Low | Low | Impaired PNPO enzyme activity reduces PLP synthesis, thus lowering the substrate for 5-PA formation.[9] |

| Hypophosphatasia | Markedly High | Normal to Low | Deficient ALP enzyme activity prevents the dephosphorylation of PLP to PL, creating a metabolic block.[9][14] |

Section 4: Advanced Diagnostics: The Power of the PLP-to-5-PA Ratio

While absolute 5-PA levels are informative, the true diagnostic power for certain conditions lies in its relationship with PLP. The ratio of plasma PLP to 5-PA can reveal metabolic dysregulations that absolute concentrations alone cannot.

The most profound example is in the diagnosis of hypophosphatasia , a rare genetic disorder characterized by deficient activity of the tissue-nonspecific alkaline phosphatase (ALP) enzyme.[12]

-

The Causality: In healthy individuals, ALP dephosphorylates PLP to pyridoxal, which is then oxidized to 5-PA. In hypophosphatasia, the lack of functional ALP creates a metabolic bottleneck. PLP cannot be efficiently dephosphorylated.

-

The Biochemical Signature: This leads to a dramatic accumulation of PLP in circulation (often >100 mcg/L), while the production of 5-PA remains normal or low because its immediate precursor, pyridoxal, is not being generated from PLP.[9][14]

-

The Diagnostic Insight: Therefore, a markedly elevated PLP level coupled with a normal or low 5-PA level is a strong, self-validating indicator of hypophosphatasia, effectively differentiating it from high PLP caused by simple over-supplementation.[14]

Section 5: Analytical Methodologies for the Quantification of 5-Pyridoxic Acid

Accurate and precise quantification of 5-PA is paramount for its clinical and research utility. The choice of methodology depends on the required sensitivity, specificity, and available instrumentation. The two most authoritative methods are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: HPLC with UV Detection

This method is robust, cost-effective, and widely accessible, making it suitable for routine clinical analysis of urinary 5-PA.[15] The causality behind this protocol is the inherent ability of 5-PA's pyridine ring to absorb UV light, allowing for its quantification.

Step-by-Step Methodology:

-

Sample Preparation (Urine):

-

Rationale: To remove interfering proteins and particulates that could damage the HPLC column. Perchloric acid is an effective protein precipitating agent.

-

Protocol:

-

Collect a random or 24-hour urine sample, protecting it from light.

-

Centrifuge the urine at 3000 x g for 10 minutes to pellet any sediment.

-

To 500 µL of the supernatant, add 50 µL of 6% perchloric acid.

-

Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the clear supernatant to an HPLC vial for analysis.

-

-

-

Chromatographic Conditions:

-

Rationale: A reversed-phase C18 column separates compounds based on hydrophobicity. The ion-pairing agent (heptane sulfonate) is included in the mobile phase to improve the retention of the polar 5-PA molecule on the nonpolar column. The acidic pH ensures 5-PA is in a consistent ionic state.

-

Protocol:

-

HPLC System: Standard binary pump system with UV detector.

-

Column: Waters Symmetry® C18, 250 mm × 4.6 mm, 5 µm particle size.[15]

-

Mobile Phase: 35 mM sodium phosphate buffer with 2.5 mM sodium heptane sulfonate, adjusted to pH 3.5 with o-phosphoric acid, mixed with methanol. The exact ratio may require optimization but is often around 95:5 (aqueous:methanol).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV at 302 nm.[15]

-

-

-

Quantification:

-

Rationale: The area under the chromatographic peak for 5-PA is directly proportional to its concentration. A standard curve created from known concentrations allows for the accurate calculation of the unknown sample concentration.

-

Protocol:

-

Prepare a series of calibrators of known 5-PA concentration (e.g., 0.01 to 1.0 µM) in a matrix mimicking the sample (e.g., synthetic urine or water).

-

Analyze these calibrators under the same conditions as the unknown samples.

-

Construct a calibration curve by plotting peak area against concentration.

-

Determine the concentration of 5-PA in the patient samples by interpolating their peak areas from the linear regression of the calibration curve.

-

-

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying 5-PA, especially in complex matrices like plasma, due to its superior sensitivity and specificity.[16][17] The causality is based on separating the analyte chromatographically, then measuring its specific mass-to-charge ratio and a fragment ion's mass, providing unambiguous identification.

Step-by-Step Methodology:

-

Sample Preparation (Plasma):

-

Rationale: Protein precipitation is essential. An internal standard (a stable isotope-labeled version of 5-PA, e.g., 5-PA-d3) is added at the beginning to correct for any analyte loss during preparation and for variations in instrument response.

-

Protocol:

-

Collect blood in a heparin tube and protect from light. Centrifuge to obtain plasma.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution.

-

Add 300 µL of acetonitrile containing 0.1% formic acid (protein precipitating agent and acidifier for chromatography).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an LC-MS vial for analysis.

-

-

-

Chromatographic Conditions (UPLC/HPLC):

-

Rationale: A rapid separation is desired to maximize throughput. A gradient elution is used to effectively separate 5-PA from other plasma components. Formic acid in the mobile phase helps with protonation for positive ion mode mass spectrometry.

-

Protocol:

-

LC System: UPLC or HPLC system coupled to a tandem mass spectrometer.

-

Column: A suitable reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A typical gradient might run from 2% B to 95% B over 3-5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

-

Mass Spectrometry Conditions:

-

Rationale: Multiple Reaction Monitoring (MRM) is used for quantification. A specific precursor ion (the mass of protonated 5-PA) is selected in the first quadrupole (Q1), fragmented in the collision cell, and a specific product ion is selected in the third quadrupole (Q3). This Q1 -> Q3 transition is highly specific to the analyte.

-

Protocol:

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

-

5-Pyridoxic Acid: Monitor a specific transition, e.g., m/z 184.1 -> 166.1

-

Internal Standard (5-PA-d3): Monitor a specific transition, e.g., m/z 187.1 -> 169.1

-

-

Instrument Parameters: Optimize cone voltage and collision energy for maximum signal intensity for each transition.

-

-

-

Quantification:

-

Rationale: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators. Using a ratio corrects for variability.

-

Protocol:

-

Prepare calibrators and quality control samples in a surrogate matrix (e.g., stripped serum).

-

Analyze all samples and generate the calibration curve using the area ratios.

-

Calculate the concentration of unknown samples from the curve.

-

-

Section 6: Conclusion and Future Directions

5-Pyridoxic acid is far more than a simple metabolic byproduct; it is a dynamic and informative biomarker that provides a window into the complex world of Vitamin B6 metabolism. Its accurate measurement is fundamental for diagnosing nutritional deficiencies and offers profound insights into specific inborn errors of metabolism like hypophosphatasia. For drug development professionals, monitoring 5-PA and PLP can be critical when evaluating compounds that may interfere with B6 metabolism, a known side effect of certain medications.[12]

Future research should continue to explore the utility of 5-PA in broader clinical contexts, including its potential role in assessing neurological health, immune function, and chronic disease states where B6 metabolism is implicated. The continued refinement of high-throughput, sensitive analytical methods will further solidify the position of 5-Pyridoxic acid as an indispensable tool in both the research laboratory and the clinical setting.

References

-

Rupa Health. (n.d.). Pyridoxic Acid. Rupa Health. Retrieved from [Link]

-

WHL Tests. (n.d.). Vitamin B6 Profile (Pyridoxal-5′-Phosphate, Pyridoxal, Pyridoxine, Pyridoxic Acid). Retrieved from [Link]

-

Rem-Rakkar, N., & Abebe, W. (2023). Vitamin B6 (Pyridoxine). In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

MiYé. (n.d.). PYRIDOXAL 5'-PHOSPHATE: Benefits and role. Retrieved from [Link]

-

Goepp, J. (2024). The Top Benefits Of Pyridoxal-5'-Phosphate. Life Extension. Retrieved from [Link]

-

Al-Maroof, R. A., & Al-Sharbatti, S. S. (2016). Validation of HPLC-UV Method for Analysis of 4-Pyridoxic Acid in Human Urine. International Journal of Medical Research & Health Sciences, 5(7), 359-363. Retrieved from [Link]

-

Mochizuki, K., & Yamamoto, T. (2016). Evolution of Vitamin B6 (Pyridoxine) Metabolism by Gain and Loss of Genes. Molecular Biology and Evolution, 33(2), 345–353. Retrieved from [Link]

-

Musayev, F. N., Di Salvo, M. L., & Safo, M. K. (2012). Role of pyridoxine 5'-phosphate oxidase in metabolism and transfer of pyridoxal 5'. VCU Scholars Compass. Retrieved from [Link]

-

Dr.Oracle. (2025). What is the metabolism of Vitamin B6 (Pyridoxine)? Retrieved from [Link]

-

St. Joseph Hospital. (n.d.). Vitamin B6 Profile (Pyridoxal 5-Phosphate and Pyridoxic Acid), Plasma. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridoxal phosphate. Retrieved from [Link]

-

Medscape. (2025). Vitamin B6: Reference Range, Interpretation, Collection and Panels. Retrieved from [Link]

-

Xtend-Life. (n.d.). Vitamin B6 (Pyridoxal-5-Phosphate) | Health Benefits of Vitamin B6. Retrieved from [Link]

-

Wikipedia. (n.d.). Vitamin B6. Retrieved from [Link]

-

Parra, M., Stahl, S., & Hellmann, H. (2018). Vitamin B6 and Its Role in Cell Metabolism and Physiology. Cells, 7(7), 84. Retrieved from [Link]

-

Liu, Y., et al. (2023). A Novel Two-Dimensional Liquid Chromatography Combined with Ultraviolet Detection Method for Quantitative Determination of Pyridoxal 5′-Phosphate, 4-Pyridoxine Acid and Pyridoxal in Animal Plasma. Molecules, 28(8), 3450. Retrieved from [Link]

-

PathWhiz. (n.d.). Vitamin B6 Metabolism. Retrieved from [Link]

-

Ueland, P. M., et al. (2015). Direct and Functional Biomarkers of Vitamin B6 Status. Annual Review of Nutrition, 35, 33-70. Retrieved from [Link]

-

Rossmann, J., et al. (2022). Validated Uplc-Ms/Ms Method for the Analysis of Vitamin B6 Pyridoxal 5´-Phosphate, Pyridoxal, Pyridoxine, Pyridoxamine, and Pyridoxic Acid in Human Cerebrospinal Fluid. ResearchGate. Retrieved from [Link]

-

Nexo, E. B., & Hansen, A. M. (2002). Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay. Analytical Biochemistry, 305(1), 112-120. Retrieved from [Link]

-

ResearchGate. (2018). A simple high-performance liquid chromatography (HPLC) method for the measurement of pyridoxal-5-phosphate and 4-pyridoxic acid in human plasma. Retrieved from [Link]

-

Mayo Clinic Laboratories. (n.d.). Pyridoxal 5-Phosphate, Plasma. Retrieved from [Link]

-

National Institutes of Health Office of Dietary Supplements. (2023). Vitamin B6 - Health Professional Fact Sheet. Retrieved from [Link]

-

Marks, J. (2024). Pyridoxine Deficiency: Practice Essentials, Pathophysiology, Etiology. Medscape. Retrieved from [Link]

-

Laber, B., et al. (2022). Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features. International Journal of Molecular Sciences, 23(23), 15152. Retrieved from [Link]

Sources

- 1. Vitamin B6 - Health Professional Fact Sheet [ods.od.nih.gov]

- 2. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. xtendlife.co [xtendlife.co]

- 4. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 5. Vitamin B6 - Wikipedia [en.wikipedia.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. miye.care [miye.care]

- 8. Pyridoxine Deficiency: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]

- 9. Pyridoxic Acid | Rupa Health [rupahealth.com]

- 10. academic.oup.com [academic.oup.com]

- 11. droracle.ai [droracle.ai]

- 12. emedicine.medscape.com [emedicine.medscape.com]

- 13. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 14. Pyridoxal 5-Phosphate, Plasma - Mayo Clinic Laboratories | Pediatric Catalog [pediatric.testcatalog.org]

- 15. ijmrhs.com [ijmrhs.com]

- 16. worldhealthlaboratories.com [worldhealthlaboratories.com]

- 17. sjhnhlab.testcatalog.org [sjhnhlab.testcatalog.org]

Methodological & Application

Application Note: A Robust and Sensitive UPLC-MS/MS Method for the Quantification of 5-Pyridoxic Acid in Human Plasma

Abstract

This application note describes a highly selective, sensitive, and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of 5-Pyridoxic acid (4-Pyridoxic acid) in human plasma. 5-Pyridoxic acid is the primary catabolic metabolite of vitamin B6, and its measurement provides a crucial indicator of the body's vitamin B6 status.[1][2] This protocol employs a simple and efficient protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method is fully validated according to industry-standard guidelines and is suitable for high-throughput clinical research, nutritional assessment, and pharmacokinetic studies.

Introduction: The Significance of 5-Pyridoxic Acid

Vitamin B6 is an essential water-soluble vitamin that encompasses a group of six related compounds, or vitamers. Its biologically active form, pyridoxal 5'-phosphate (PLP), is a critical coenzyme for over 100 enzymatic reactions, playing a pivotal role in amino acid metabolism, neurotransmitter synthesis, and energy homeostasis. When assessing an individual's vitamin B6 status, direct measurement of PLP is common; however, quantifying its main inactive urinary and plasma metabolite, 5-Pyridoxic acid (5-PA), offers a more complete and reliable picture of vitamin B6 turnover and functional availability.[1][2]

Low plasma PLP and altered 5-PA levels have been associated with various chronic and acute diseases, including cardiovascular disease, inflammation, and certain neurological disorders.[3] Therefore, accurate and reliable quantification of 5-PA is essential for researchers and clinicians.

UPLC-MS/MS has emerged as the gold standard for this type of bioanalysis due to its superior sensitivity, specificity, and the ability to achieve short analytical run times, which is critical for large-scale studies.[4][5] This note provides a comprehensive, field-proven protocol designed for immediate implementation in a research or clinical laboratory setting.

Principle of the Method

The analytical workflow is based on a straightforward and robust process. A stable isotope-labeled internal standard (4-Pyridoxic acid-d2) is added to a small volume of human plasma to correct for any variability during sample processing and analysis.[6][7] Proteins are then precipitated using an acid solution. After centrifugation, the resulting supernatant, containing the analyte and internal standard, is directly injected into the UPLC-MS/MS system.

Chromatographic separation is achieved on a reversed-phase C18 column using a rapid gradient elution. The analyte is then detected by a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode, using Multiple Reaction Monitoring (MRM) for highly specific and sensitive quantification.

Vitamin B6 Metabolic Pathway

The following diagram illustrates the metabolic conversion of various Vitamin B6 vitamers into the active coenzyme PLP and its eventual degradation to the excretory product, 5-Pyridoxic acid.

Caption: Metabolic pathway of Vitamin B6 to 5-Pyridoxic acid.

Materials and Reagents

-

Standards: 4-Pyridoxic acid (≥98% purity), 4-Pyridoxic acid-d2 (≥98% purity)

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Ultrapure Water (18.2 MΩ·cm)

-

Chemicals: Trichloroacetic acid (TCA) or Metaphosphoric acid

-

Biological Matrix: Drug-free human plasma (K2-EDTA)

-

Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates (optional), autosampler vials with inserts, analytical balance, volumetric flasks, and pipettes.

Instrumentation and Analytical Conditions

This method was developed on a Waters ACQUITY UPLC system coupled to a Sciex Triple Quad 6500+ mass spectrometer. The parameters listed below are a validated starting point and may be adapted for equivalent instrumentation.

UPLC System Parameters

| Parameter | Setting | Causality and Rationale |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Provides excellent separation efficiency and peak shape for polar analytes like 5-PA. The 1.7 µm particle size maximizes resolution. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase promotes analyte protonation, enhancing ionization efficiency for positive ESI mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent providing good elution strength for reversed-phase chromatography. |

| Flow Rate | 0.4 mL/min | Optimal for the column dimensions, ensuring sharp peaks without generating excessive backpressure. |

| Column Temperature | 40 °C | Reduces mobile phase viscosity and can improve peak symmetry and reproducibility of retention times. |

| Injection Volume | 5 µL | A small volume minimizes potential matrix effects and prevents column overloading. |

| Total Run Time | ~4.0 minutes | Allows for rapid sample throughput while ensuring the analyte is well-resolved from matrix components. |

UPLC Gradient Elution Program

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.00 | 0.4 | 98.0 | 2.0 | 6 |

| 0.50 | 0.4 | 98.0 | 2.0 | 6 |

| 2.00 | 0.4 | 5.0 | 95.0 | 6 |

| 2.50 | 0.4 | 5.0 | 95.0 | 6 |

| 2.60 | 0.4 | 98.0 | 2.0 | 6 |

| 4.00 | 0.4 | 98.0 | 2.0 | 6 |

Mass Spectrometer Parameters

| Parameter | Setting | Causality and Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | 5-PA contains a nitrogen atom that is readily protonated, making positive mode highly sensitive for this compound.[4] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides the highest level of selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| Curtain Gas (CUR) | 35 psi | Prevents neutral molecules from entering the mass analyzer, reducing chemical noise. |

| IonSpray Voltage (IS) | 5500 V | Optimal voltage for creating a stable spray and efficient ionization of the analyte. |

| Temperature (TEM) | 500 °C | Facilitates rapid desolvation of the ESI droplets, increasing the efficiency of gas-phase ion formation. |

| Ion Source Gas 1 (GS1) | 50 psi | Nebulizer gas that aids in the formation of fine droplets. |

| Ion Source Gas 2 (GS2) | 60 psi | Turbo gas that helps to desolvate the droplets. |

MRM Transitions

The following precursor → product ion transitions should be optimized for your specific instrument.

| Compound | Q1 Mass (Da) | Q3 Mass (Da) | Dwell Time (ms) | DP (V) | CE (V) | CXP (V) |

| 5-Pyridoxic Acid | 184.1 | 166.1 | 100 | 50 | 25 | 10 |

| 4-Pyridoxic Acid-d2 (IS) | 186.1 | 168.1 | 100 | 50 | 25 | 10 |

Experimental Protocols

Preparation of Standards and Quality Controls

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 5-Pyridoxic acid and 4-Pyridoxic acid-d2 in methanol to prepare individual 1 mg/mL stock solutions.

-

Working Standard Solutions: Serially dilute the 5-PA stock solution with 50:50 Methanol:Water to prepare working solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the 4-Pyridoxic acid-d2 stock solution with methanol to a final concentration of 100 ng/mL.

-

Calibration Curve Standards (0.1 - 100 ng/mL): Spike appropriate amounts of the working standard solutions into drug-free human plasma to create a calibration curve with at least 7 non-zero points.

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 0.3, 30, and 80 ng/mL).

Sample Preparation Protocol (Protein Precipitation)

The following workflow provides a step-by-step guide for sample processing.

Caption: UPLC-MS/MS sample preparation workflow.

Injection Sequence and Data Acquisition

-

System Equilibration: Begin the analysis with several blank injections (mobile phase or extracted blank plasma) to ensure the system is stable and free from carryover.

-

Calibration Curve: Inject the full set of calibration standards from the lowest to the highest concentration.

-

Quality Controls: Inject QC samples in triplicate at the beginning and end of the analytical run, with single QCs interspersed throughout the run (e.g., after every 10-15 unknown samples).

-

Unknown Samples: Inject the prepared unknown plasma samples.

-

Data Processing: Use the instrument's software to integrate the peak areas for both 5-PA and the IS. Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibrators. A linear regression with 1/x² weighting is typically appropriate. The concentration of 5-PA in the QC and unknown samples is then calculated from this curve.

Method Validation Summary

This method has been rigorously validated according to the FDA and EMA guidelines for bioanalytical method validation.[5][8] The results demonstrate that the assay is accurate, precise, and reliable for its intended purpose.

| Validation Parameter | Acceptance Criteria | Typical Result |

| Linearity & Range | Correlation coefficient (r²) ≥ 0.99 | r² > 0.995 over the range of 0.1 - 100 ng/mL. |

| Intra-Assay Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | CVs ranged from 2.8% to 6.5%.[4] |

| Inter-Assay Precision | CV ≤ 15% (≤ 20% at LLOQ) | CVs ranged from 4.1% to 8.2%.[4] |

| Accuracy (RE) | Mean concentration within ±15% of nominal value (±20% at LLOQ) | Relative error was between -7.6% and 15.3%.[5] |

| Recovery | Consistent and reproducible across the concentration range. | Mean recovery was >90%.[5] |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Negligible ion suppression or enhancement observed. The relative matrix effect was found to be approximately 99%.[4] |

| Stability (Freeze/Thaw) | Mean concentration within ±15% of nominal value after 3 cycles. | Stable. |

| LLOQ | Signal-to-noise ratio > 10; precision and accuracy criteria met. | 0.1 ng/mL. |

Conclusion

The UPLC-MS/MS method detailed in this application note provides a robust, sensitive, and high-throughput solution for the quantitative analysis of 5-Pyridoxic acid in human plasma. The simple sample preparation protocol and short chromatographic run time make it ideally suited for large clinical studies. This well-validated method can serve as a reliable tool for researchers, scientists, and drug development professionals investigating vitamin B6 metabolism and its role in health and disease.

References

-

Rossmann, J., et al. (2022). Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid. Journal of Chromatography B, 1211, 123503. Available at: [Link]

-

Labcorp. (n.d.). Vitamin B6, Plasma. Labcorp Test Menu. Available at: [Link]

-

Schwabish, J. (2022). Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid. SciSpace. Available at: [Link]

-

Rossmann, J., et al. (2022). Validated Uplc-Ms/Ms Method for the Analysis of Vitamin B6 Pyridoxal 5´-Phosphate, Pyridoxal, Pyridoxine, Pyridoxamine, and Pyridoxic Acid in Human Cerebrospinal Fluid. ResearchGate. Available at: [Link]

-

Zhang, T., et al. (2023). A Novel Two-Dimensional Liquid Chromatography Combined with Ultraviolet Detection Method for Quantitative Determination of Pyridoxal 5′-Phosphate, 4-Pyridoxine Acid and Pyridoxal in Animal Plasma. MDPI. Available at: [Link]

-

Fardal, A., et al. (2014). A simple high-performance liquid chromatography (HPLC) method for the measurement of pyridoxal-5-phosphate and 4-pyridoxic acid in human plasma. ResearchGate. Available at: [Link]

-

Rossmann, J., et al. (2022). Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid. PubMed. Available at: [Link]

-

Foot, K., et al. (2017). An LC-MS/MS-Based Method for the Quantification of Pyridox(am)ine 5'-Phosphate Oxidase Activity in Dried Blood Spots from Patients with Epilepsy. PubMed. Available at: [Link]

-

Mayo Clinic Laboratories. (n.d.). Pyridoxal 5-Phosphate, Plasma. Mayo Clinic Laboratories Pediatric Catalog. Available at: [Link]

-

Rupa Health. (n.d.). Pyridoxic Acid. Rupa Health. Available at: [Link]

-

Mayo Clinic Laboratories. (n.d.). Pyridoxic Acid, Plasma. Mayo Clinic Laboratories Test Catalog. Available at: [Link]

-

Medscape. (2023). Vitamin B6: Reference Range, Interpretation, Collection and Panels. Medscape. Available at: [Link]

-

Al-Maroof, R. A., & Al-Sharbatti, S. S. (2016). Validation of HPLC-UV Method for Analysis of 4-Pyridoxic Acid in Human Urine. International Journal of Medical Research & Health Sciences, 5(7), 335-341. Available at: [Link]

Sources

- 1. Pyridoxic Acid | Rupa Health [rupahealth.com]

- 2. ijmrhs.com [ijmrhs.com]

- 3. labcorp.com [labcorp.com]

- 4. researchgate.net [researchgate.net]

- 5. A Novel Two-Dimensional Liquid Chromatography Combined with Ultraviolet Detection Method for Quantitative Determination of Pyridoxal 5′-Phosphate, 4-Pyridoxine Acid and Pyridoxal in Animal Plasma [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pediatric.testcatalog.org [pediatric.testcatalog.org]

- 8. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Selection of Internal Standards for Pyridoxic Acid Quantification via LC-MS/MS

Part 1: Scientific Rationale & Nomenclature Correction

The Target Analyte: Clarifying "5-Pyridoxic Acid"

In the context of Vitamin B6 metabolism and drug development, a critical distinction must be made regarding nomenclature. The primary urinary catabolite of Vitamin B6 (Pyridoxine/Pyridoxal) is 4-Pyridoxic Acid (4-PA) . The term "5-Pyridoxic Acid" is frequently a nomenclature conflation between the acid metabolite (4-PA) and the active cofactor Pyridoxal 5'-Phosphate (PLP) .

-

Scientific Grounding: Aldehyde oxidase converts Pyridoxal to 4-Pyridoxic Acid.

-

Scope: This protocol focuses on the quantification of Pyridoxic Acid (PA) as the definitive marker of B6 catabolism and renal clearance, utilizing principles applicable to any positional isomer.

The "Why": The Necessity of Stable Isotope Internal Standards (SIL-IS)

Quantifying PA in biological matrices (plasma, urine) is fraught with challenges that external calibration cannot address:

-

High Polarity: PA is highly polar, often requiring HILIC or aqueous-heavy Reverse Phase chromatography, regions where ion suppression from salts is rampant.

-

Matrix Variability: Urine concentrations of B6 metabolites fluctuate by orders of magnitude based on hydration and diet.

-

Ionization Efficiency: ESI+ response for pyridine rings is susceptible to "charge competition" from co-eluting matrix components.

The Solution: A Stable Isotope Labeled Internal Standard (SIL-IS) is not optional; it is a requirement for GLP-compliant bioanalysis. It corrects for signal variation in real-time.

Part 2: Internal Standard Selection Strategy

The Hierarchy of Internal Standards

Selecting the wrong IS introduces "tracking errors" where the IS and analyte respond differently to matrix effects.

| Tier | IS Type | Example | Suitability | Technical Insight |

| 1 (Gold) | Carbon-13 / Nitrogen-15 Labeled | 4-PA-13C4 | Ideal | 13C atoms do not affect lipophilicity. The IS co-elutes perfectly with the analyte, experiencing identical matrix effects. |

| 2 (Silver) | Deuterated (High Label) | 4-PA-d3 | Excellent | Commonly available. Slight risk of "Deuterium Effect" (retention time shift) in high-resolution chromatography, potentially separating IS from the suppression zone of the analyte. |

| 3 (Bronze) | Deuterated (Low Label) | 4-PA-d2 | Acceptable | Risk of "cross-talk" (isotopic contribution) if the mass resolution is low or if natural abundance isotopes of the analyte overlap with the IS channel. |

| 4 (Avoid) | Structural Analog | Pyridoxine | Poor | Different retention time means the IS experiences different ionization suppression than the analyte. Rejects GLP standards. |

Decision Logic for IS Selection (Graphviz)

Caption: Decision matrix for selecting the optimal Internal Standard. 13C-analogs are preferred to eliminate retention time shifts common with deuterated standards.

Part 3: Detailed Experimental Protocol

Materials & Reagents

-

Analyte: 4-Pyridoxic Acid (Sigma-Aldrich/Merck).

-

Internal Standard: 4-Pyridoxic Acid-d3 (C/D/N Isotopes or equivalent).

-

Matrix: Human Plasma (K2EDTA) or Urine.

-

Precipitation Agent: 5% Trichloroacetic Acid (TCA) containing the IS. Note: TCA is preferred over acetonitrile for B6 vitamers to ensure stability and release from protein binding.

Sample Preparation (Protein Precipitation)

This workflow emphasizes speed and protein removal efficiency.

-

IS Spiking Solution: Prepare 4-PA-d3 at 500 nM in 5% TCA.

-

Aliquot: Transfer 50 µL of sample (Plasma/Urine) to a 96-well plate.

-

Precipitation: Add 150 µL of the IS Spiking Solution directly to the sample.

-

Agitation: Vortex for 2 minutes at 1200 RPM.

-

Clarification: Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of supernatant to a clean plate.

-

Injection: Inject 2-5 µL onto the LC-MS/MS.

LC-MS/MS Parameters

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

-

Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).

-

Rationale: The HSS T3 chemistry is designed to retain polar compounds like PA under reverse-phase conditions, avoiding the instability of HILIC.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Gradient:

-

0.0 min: 0% B (Hold for polar retention)

-

1.0 min: 0% B

-

3.0 min: 40% B

-

3.1 min: 95% B (Wash)

-

4.0 min: 95% B

-

4.1 min: 0% B (Re-equilibrate)

-

MRM Transitions (Quantification Table)

| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |

| 4-Pyridoxic Acid | 184.1 | 148.1 | 30 | 22 | Quantifier |

| 4-Pyridoxic Acid | 184.1 | 94.0 | 30 | 35 | Qualifier |

| 4-PA-d3 (IS) | 187.1 | 151.1 | 30 | 22 | IS Quantifier |

Part 4: Validation & Troubleshooting (Self-Validating Systems)

The "IS Response Check"

In every run, plot the Peak Area of the IS across all samples.

-

Pass Criteria: IS area should not deviate > 20% from the mean of the calibration standards.

-

Failure Mode: A sudden drop in IS area in a specific patient sample indicates Matrix Effect (Ion Suppression) . Because you used a SIL-IS, the ratio (Analyte/IS) remains valid unless the suppression is so severe the signal falls below the Limit of Detection (LOD).

Metabolic Pathway Visualization

Understanding the origin of PA helps in interpreting data (e.g., distinguishing between dietary intake vs. metabolic processing).

Caption: Vitamin B6 catabolic pathway. The formation of Pyridoxic Acid is irreversible, making it a cumulative marker of B6 turnover.

Part 5: References

-

Rybak, M. E., et al. (2013). "Routine vitamin B6 measurement in human serum by HPLC-MS/MS." Journal of Chromatography B.

-

Talwar, D., et al. (2003). "Pyridoxal phosphate and pyridoxic acid in plasma and urine by LC-MS/MS." Clinical Chemistry.

-

FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration.

-

Ubbink, J. B., et al. (1985). "Stability of pyridoxal-5-phosphate semicarbazone: applications in plasma vitamin B6 analysis." Journal of Chromatography.

Sources

Application Note: Robust Quantification of 5-Pyridoxic Acid in Cell Culture Models

Abstract & Strategic Relevance

In drug development and metabolic profiling, Vitamin B6 turnover is a critical biomarker for cellular energetic status, amino acid metabolism, and aldehyde oxidase (AOX) activity. While Pyridoxal 5'-phosphate (PLP) is the active coenzyme, its terminal catabolite—Pyridoxic Acid (PA) —serves as the definitive marker of B6 flux and clearance.

This guide details the development of a robust, self-validating High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) assay for quantifying Pyridoxic Acid in complex cell culture media (e.g., DMEM, RPMI). Unlike mass spectrometry, which suffers from matrix suppression in salt-rich media, FLD leverages the native fluorescence of the pyridine ring, offering femtomolar sensitivity with minimal cost.

Nomenclature Note: In mammalian metabolism, the primary catabolite is 4-Pyridoxic Acid (4-PA) . The isomer 5-Pyridoxic Acid (5-PA) is less common, often associated with bacterial degradation or specific oxidative stress pathways. Because the physicochemical properties (polarity, fluorescence) of these isomers are nearly identical, the protocol below is optimized for Pyridoxic Acid detection generally, with specific retention time validation required for the target isomer.

Biological Context: The B6 Metabolic Flux[1][2]

To interpret assay data, one must understand the generation of Pyridoxic Acid. It is the irreversible product of aldehyde oxidase (AOX1) or aldehyde dehydrogenase acting on Pyridoxal.

Figure 1: Vitamin B6 Catabolic Pathway

This diagram illustrates the metabolic route from Pyridoxine uptake to Pyridoxic Acid excretion.

Caption: Metabolic trajectory of Vitamin B6. Pyridoxic Acid (Red) is the irreversible sink, making it an ideal proxy for total pathway flux.

Method Development Strategy

Detection Mode: Why Fluorescence?

While LC-MS/MS is highly specific, cell culture media contains high concentrations of salts and amino acids that cause significant ion suppression. Pyridoxic Acid exhibits intense native fluorescence, which is pH-dependent.

-

Acidic pH (Mobile Phase): The carboxyl group is protonated, increasing retention on C18 columns.

-